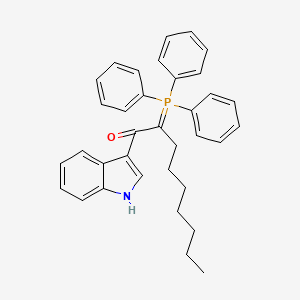
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PhIP-Phos and has a unique structure that makes it a promising candidate for research.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is not fully understood. However, it is believed that the compound interacts with specific receptors in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one has various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one in lab experiments is its unique structure, which makes it a versatile compound that can be used in various applications. However, one of the limitations of using this compound is that it is challenging to synthesize, requiring expertise in organic chemistry.
Orientations Futures
There are numerous future directions for research involving 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one. One potential area of research involves the development of new fluorescent probes for the detection of metal ions. Another potential area of research involves the further investigation of the anti-cancer properties of this compound, with the goal of developing new cancer treatments. Additionally, the anti-inflammatory properties of this compound could be further explored for the treatment of various inflammatory conditions.
Méthodes De Synthèse
The synthesis of 1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one is a multi-step process that involves the reaction of indole with triphenylphosphine, followed by the reaction with a ketone. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use in drug development, as it has been shown to have anti-cancer properties.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-(triphenyl-λ5-phosphanylidene)nonan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36NOP/c1-2-3-4-5-15-26-34(35(37)32-27-36-33-25-17-16-24-31(32)33)38(28-18-9-6-10-19-28,29-20-11-7-12-21-29)30-22-13-8-14-23-30/h6-14,16-25,27,36H,2-5,15,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSROGGAIRQWTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(triphenyl-lambda5-phosphanylidene)nonan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

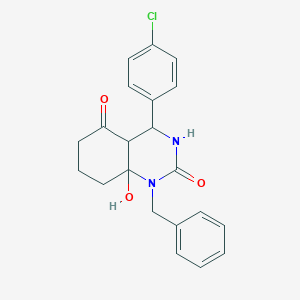
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
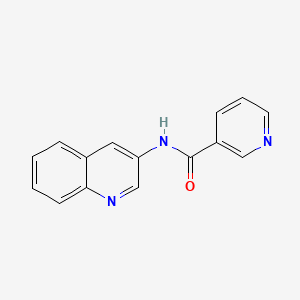
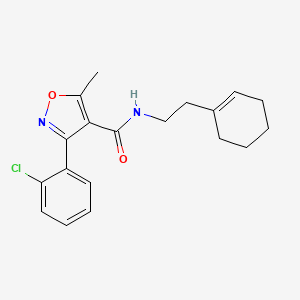
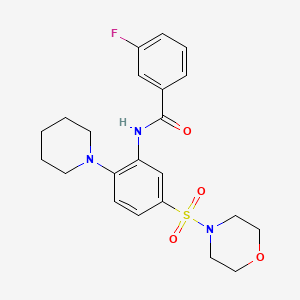

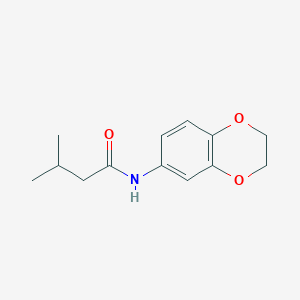
![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)